3-(3-Bromophenyl)azetidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(3-bromophenyl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZYTUNGTQYOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for the Azetidine Ring System
Classical Cyclization Approaches to Azetidines
Traditional methods for forming the azetidine (B1206935) ring primarily involve intramolecular reactions that forge the crucial carbon-nitrogen bond to close the four-membered ring.
The most fundamental and widely employed strategy for constructing the azetidine ring is through intramolecular nucleophilic substitution (SN2) reactions. nih.govfrontiersin.org This approach involves a nitrogen nucleophile attacking a carbon atom that bears a suitable leaving group, positioned at a 1,3-distance, to form the cyclic structure. nih.govfrontiersin.org The formation of four-membered rings through this 4-exo-tet cyclization can be energetically challenging compared to the formation of larger rings, but it remains a cornerstone of azetidine synthesis. researchgate.net The success of this method hinges on the proper activation of the substrate to facilitate the ring-closing step.
Table 1: Precursors for Intramolecular SN2 Cyclization
| Precursor Type | General Structure | Leaving Group (X) Examples |
|---|---|---|
| γ-Halo Amines | X-(CH₂)₃-NHR | Cl, Br, I |
Building upon the principle of intramolecular substitution, two primary classes of precursors are commonly used: 1,3-amino alcohols and γ-halogenated amines. organic-chemistry.orgresearchgate.net
In the case of 1,3-amino alcohols, the hydroxyl group is not a proficient leaving group and must first be activated. organic-chemistry.org This is typically achieved by converting it into a sulfonate ester, such as a mesylate, tosylate, or triflate, which are excellent leaving groups. Subsequent treatment with a base promotes deprotonation of the amine, which then acts as an internal nucleophile to displace the sulfonate ester and form the azetidine ring. organic-chemistry.org
Alternatively, γ-halogenated amines serve as direct precursors for azetidine synthesis. frontiersin.orgresearchgate.net In these molecules, the halogen atom (typically chlorine, bromine, or iodine) is a competent leaving group. The cyclization is often induced by a base, which deprotonates the amine to enhance its nucleophilicity, leading to the displacement of the halide and the formation of the four-membered ring. frontiersin.org
Advanced and Contemporary Synthetic Routes to Azetidines
Modern synthetic chemistry has introduced more sophisticated and often more efficient methods for azetidine synthesis, including cycloadditions, ring expansions, and strain-release functionalizations.
[2+2] photocycloaddition reactions represent a powerful and direct method for assembling the azetidine skeleton. magtech.com.cnresearchgate.net The most prominent of these is the aza Paternò-Büchi reaction, which involves the photochemical cycloaddition of an imine and an alkene. rsc.orgacs.org This reaction can rapidly generate complex and highly functionalized azetidines. nih.gov
Historically, the application of this reaction has been hampered by challenges such as the photoexcited imine undergoing E/Z isomerization, which competes with the desired cycloaddition. rsc.orgacs.org To circumvent this, many early examples utilized cyclic imines. rsc.org Recent breakthroughs have employed visible-light-mediated triplet energy transfer, using photocatalysts to activate specific imine precursors like oximes and 2-isoxazoline-3-carboxylates. nih.govspringernature.comchemrxiv.orgresearchgate.net This modern approach allows the reaction to proceed under mild conditions with a broader range of substrates. nih.govchemrxiv.org
Table 2: Components in Aza Paternò-Büchi Reactions
| Imine Component | Alkene Component | Key Features |
|---|---|---|
| Cyclic Imines | Various Alkenes | Prevents E/Z isomerization |
| 2-Isoxazoline-3-carboxylates | Activated and Unactivated Alkenes | Activated by visible-light photocatalysis; broad scope nih.govrsc.org |
| Oximes | Various Alkenes | Can be activated via triplet energy transfer acs.orgnih.gov |
Ring expansion strategies leverage the inherent strain of smaller, three-membered heterocycles like aziridines and azirines to construct the four-membered azetidine ring. magtech.com.cn A prominent method is the one-carbon ring expansion of aziridines, which can be accomplished by reacting them with a carbene source. nih.govacs.org The reaction proceeds through an intermediate aziridinium (B1262131) ylide, which then rearranges to the azetidine product. nih.govacs.org While traditionally reliant on metal catalysts, recent advancements have introduced engineered enzymes ("carbene transferases") that can catalyze this transformation with exceptionally high stereocontrol. nih.govacs.orgchemrxiv.org
Another approach is the [3+1] ring expansion, where a three-atom component reacts with a one-atom component. For instance, methylene (B1212753) aziridines can react with rhodium-bound carbenes to yield highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov
A powerful modern strategy for synthesizing substituted azetidines involves the ring-opening of highly strained bicyclic precursors, most notably 1-azabicyclo[1.1.0]butanes (ABBs). rsc.orgacs.org The significant ring strain of ABBs provides a strong thermodynamic driving force for reactions that open the central C-N bond. acs.org
This "strain-release functionalization" allows for the stereospecific addition of a wide range of nucleophiles to the C3 position of the ABB core, directly yielding a 3-substituted azetidine. rsc.orgnih.gov This methodology is highly modular, enabling the creation of diverse libraries of complex azetidines. acs.orgnih.govnih.gov The process can be integrated into multicomponent sequences, allowing for the rapid assembly of densely functionalized azetidine scaffolds. nih.govnih.gov
Table 3: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)
| Reaction Type | Reagents | Product |
|---|---|---|
| Nucleophilic Addition | Organometallic reagents (e.g., Grignards), thiols, amines | 3-substituted azetidines rsc.orgacs.org |
| Suzuki–Miyaura-type Arylation | Aryl boronic acids, Nickel catalyst | 3-aryl azetidines acs.org |
While the synthetic methodologies detailed above provide a robust framework for the construction of the azetidine ring, specific documented examples detailing the synthesis of 3-(3-Bromophenyl)azetidine (B3089969) hydrochloride were not prevalent in the surveyed literature. However, these established routes offer viable and logical pathways for the targeted synthesis of this and other similarly substituted azetidine derivatives.
Reduction of Azetidinones (β-Lactams) as a Pathway to Azetidines
One of the most established and versatile methods for accessing the azetidine core is through the chemical reduction of the corresponding azetidin-2-one (B1220530), commonly known as a β-lactam. rsc.orgrsc.org This transformation effectively removes the carbonyl group at the 2-position of the ring, converting the lactam to the corresponding saturated amine heterocycle.
The choice of reducing agent is critical to the success of this reaction, as overly harsh conditions can lead to the cleavage of the strained ring. rsc.org Commonly employed reagents include powerful hydride donors that can efficiently reduce the amide functionality.
| Reducing Agent | Typical Conditions | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | A powerful, non-selective reducing agent. |
| Alane (AlH₃) | THF | Often generated in situ, can offer improved selectivity. |
| Sodium Borohydride (NaBH₄) / Lewis Acid | Various solvents | The combination enhances the reducing power of NaBH₄. |
| DIBAL-H | Nonpolar solvents (e.g., Toluene) | Can be selective but may lead to ring opening. rsc.org |
The general mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the β-lactam. This is followed by the coordination of the oxygen atom to the metal species (e.g., aluminum) and subsequent steps that ultimately lead to the cleavage of the carbon-oxygen double bond and formation of the azetidine ring. The presence of substituents on the β-lactam ring can influence the reaction's efficiency and may necessitate careful optimization of conditions to prevent undesired side reactions like ring-opening. rsc.org
Transition Metal-Catalyzed Methods for Azetidine Ring Construction
In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of complex molecules, including strained heterocycles like azetidines. rsc.org These methods often offer high efficiency, selectivity, and functional group tolerance. rsc.orgnih.gov
Palladium-catalyzed C-H amination is a notable example. This strategy involves the intramolecular cyclization of an amine onto an unactivated C(sp³)–H bond. acs.orgnih.govorganic-chemistry.org For instance, substrates containing a picolinamide (B142947) (PA) protecting group on the amine can undergo palladium-catalyzed cyclization to form the azetidine ring. nih.govorganic-chemistry.org This process is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle, enabling the direct formation of a C-N bond at a γ-position relative to the amine, yielding the four-membered ring with high diastereoselectivity. nih.gov The key advantage of this method is its ability to functionalize otherwise inert C-H bonds, providing a direct route to the azetidine core. acs.orgnih.gov
Copper catalysis has also been successfully employed for azetidine synthesis. Photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes presents an innovative [3+1] cyclization approach. researchgate.nettandfonline.comcore.ac.uk In this process, a photogenerated α-aminoalkyl radical is captured by an alkyne, forming a vinyl radical. This intermediate then undergoes a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to construct the azetidine ring. tandfonline.com Other transition metals, such as rhodium and iridium, have also been utilized in various cycloaddition and ring-expansion strategies to build the azetidine framework. nih.govacs.orgmagtech.com.cn
| Catalyst Type | Reaction | Key Features |
| Palladium (Pd) | Intramolecular C-H Amination | Activates unactivated C(sp³)–H bonds; high selectivity. acs.orgnih.govorganic-chemistry.org |
| Copper (Cu) | Photo-induced [3+1] Radical Cyclization | Utilizes radical intermediates; forms densely substituted azetidines. researchgate.nettandfonline.comcore.ac.uk |
| Rhodium (Rh) | Cycloadditions / Ring Expansion | Versatile for various transformations, including from aziridines. acs.orgmagtech.com.cn |
| Iridium (Ir) | Photocatalyzed [2+2] Cycloaddition | Uses visible light to promote aza-Paterno-Büchi reactions. rsc.org |
Targeted Synthesis of Aryl-Substituted Azetidines: Focus on Bromophenyl Derivatives
The synthesis of specifically substituted azetidines, such as those bearing a bromophenyl group, requires a strategic approach that combines ring formation with precise functionalization.
Multi-Step Approaches for the Construction of 3-(Bromophenyl)azetidine Scaffolds
A common and effective strategy for synthesizing 3-aryl-azetidines involves starting with a pre-formed azetidine core, such as N-Boc-3-azetidinone. core.ac.uk A plausible multi-step pathway to 3-(3-Bromophenyl)azetidine hydrochloride is outlined below:
Nucleophilic Addition to Azetidinone : The synthesis can commence with the reaction of N-Boc-3-azetidinone with an organometallic reagent derived from 3-bromo-iodobenzene. For example, the addition of 3-bromophenyllithium or a corresponding Grignard reagent to the carbonyl group of the azetidinone would yield the tertiary alcohol, N-Boc-3-(3-bromophenyl)azetidin-3-ol. core.ac.uk
Dehydroxylation/Reduction : The resulting tertiary alcohol is then converted to the target azetidine. This can be achieved through a dehydroxylation-reduction sequence. A common method involves an acid-catalyzed elimination of the hydroxyl group to form an azetinium ion intermediate, followed by reduction with a hydride source like sodium cyanoborohydride or through catalytic hydrogenation.
Deprotection and Salt Formation : The final step involves the removal of the N-Boc (tert-butyloxycarbonyl) protecting group. This is typically accomplished under acidic conditions, for instance, by treatment with hydrochloric acid (HCl) in a suitable solvent like dioxane or methanol. This step simultaneously removes the protecting group and forms the desired hydrochloride salt of the 3-(3-bromophenyl)azetidine product.
An alternative approach involves building the azetidine ring from a linear precursor that already contains the 3-bromophenyl moiety. This could involve the cyclization of a suitably functionalized 1,3-diaminopropane (B46017) derivative or a γ-amino alcohol. magtech.com.cn
Regioselective and Diastereoselective Synthesis in the Context of Aryl-Azetidines
Achieving control over the placement (regioselectivity) and 3D orientation (diastereoselectivity) of substituents is a central challenge in synthetic chemistry. In the synthesis of aryl-azetidines, these considerations are paramount. acs.orgresearchgate.net
For instance, in the cyclization of homoallyl amines mediated by iodine, the reaction proceeds via a 4-exo trig cyclization to deliver a specific isomer of the azetidine product. nih.gov Similarly, when synthesizing 2,4-disubstituted azetidines from epoxy amines, the ring-closure can be kinetically controlled to favor the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring, often with high diastereoselectivity. acs.orgresearchgate.net Computational studies, including quantum chemical calculations, can help explain and predict the stereochemical outcomes of these reactions, providing insights that complement empirical rules like Baldwin's rules for ring closure. acs.org
When substituents are present at both the 2- and 3-positions, the relative stereochemistry (cis vs. trans) becomes critical. The choice of synthetic route and reaction conditions, such as the use of specific catalysts or chiral auxiliaries, can direct the formation of one diastereomer over the other.
Methodological Advancements for Introducing Bromophenyl Moieties onto Azetidine Rings
There are two primary strategies for incorporating the bromophenyl group: introducing it as part of a building block before ring formation or attaching it to a pre-existing azetidine ring.
Building Block Approach : As described in section 2.3.1, using a 3-bromophenyl organometallic reagent to react with N-Boc-3-azetidinone is a direct method. core.ac.uk This incorporates the desired aryl group in a single, regioselective step.
Cross-Coupling Reactions : A more modern and versatile approach involves transition metal-catalyzed cross-coupling reactions on a functionalized azetidine core. For example, a Hiyama cross-coupling reaction can be used to form 3-aryl-azetidines. organic-chemistry.org This would involve the synthesis of a precursor like N-Boc-3-iodoazetidine, which could then be coupled with an arylsilane, such as (3-bromophenyl)trimethoxysilane, in the presence of a palladium catalyst to form the C-C bond and introduce the bromophenyl group directly onto the 3-position of the azetidine ring. organic-chemistry.org This method offers flexibility, as a common azetidine precursor can be coupled with a wide variety of aryl partners. Another approach is the iron-catalyzed alkylation of thiols with N-Cbz-azetidinols, which proceeds via an azetidine carbocation and allows for the synthesis of 3-aryl-3-sulfanyl azetidines. nih.gov
Characterization Techniques for Novel Azetidine Syntheses in Academic Research
The unambiguous identification and characterization of newly synthesized compounds like this compound are essential. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation.
¹H NMR : The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. The aromatic protons of the bromophenyl group would appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The protons on the azetidine ring would appear more upfield, likely as multiplets in the δ 3.5-5.0 ppm range, with their specific chemical shifts and coupling patterns providing information about their connectivity and stereochemistry. The N-H proton of the hydrochloride salt would likely appear as a broad signal.
¹³C NMR : The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the bromophenyl ring would be found in the aromatic region (~δ 120-140 ppm), with the carbon directly attached to the bromine atom having a characteristic chemical shift. The carbons of the azetidine ring would appear in the aliphatic region (~δ 30-60 ppm).
Mass Spectrometry (MS) : This technique provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a very precise mass measurement. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 pattern in the mass spectrum, providing strong evidence for the presence of a single bromine atom.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. Key absorptions would include N-H stretching vibrations for the ammonium (B1175870) salt (typically broad, around 2400-3200 cm⁻¹) and C-H stretches for the aromatic and aliphatic portions of the molecule.
The following table summarizes the expected characterization data for the target compound, based on data for similar structures. chemicalbook.comnih.govchemicalbook.com
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplet, ~δ 7.2-7.6 ppm), Azetidine CH₂ protons (multiplets, ~δ 4.0-4.5 ppm), Azetidine CH proton (multiplet, ~δ 4.5-5.0 ppm), NH₂⁺ protons (broad singlet, variable). |
| ¹³C NMR | Aromatic carbons (~δ 122-145 ppm), Azetidine CH₂ carbons (~δ 50-55 ppm), Azetidine CH carbon (~δ 35-40 ppm). |
| HRMS (ESI+) | Calculated m/z for C₉H₁₁BrN⁺ [M+H]⁺, observed value matching within ± 5 ppm. Characteristic isotopic pattern for bromine. |
| IR (KBr) | N-H stretch (~2400-3200 cm⁻¹, broad), C-H (aromatic) stretch (~3000-3100 cm⁻¹), C-H (aliphatic) stretch (~2850-2950 cm⁻¹). |
Reactivity and Transformational Chemistry of the Azetidine Ring
Nucleophilic Ring-Opening Reactions of Azetidines
One of the most characteristic reactions of azetidines is their susceptibility to nucleophilic attack, which leads to the cleavage of the strained four-membered ring. These reactions are a powerful tool for the synthesis of functionalized acyclic amines. The regioselectivity of the ring-opening is a key consideration and is influenced by electronic and steric factors of both the azetidine (B1206935) substrate and the incoming nucleophile. magtech.com.cn
Due to their relative stability, azetidines often require activation to undergo ring-opening reactions. magtech.com.cn Lewis acids are frequently employed to enhance the electrophilicity of the azetidine ring, thereby facilitating nucleophilic attack. This activation typically involves the coordination of the Lewis acid to the nitrogen atom of the azetidine, which polarizes the C-N bonds and makes the ring more susceptible to cleavage.
A variety of Lewis acids, including copper(II) triflate (Cu(OTf)₂), have been shown to effectively promote the ring-opening of 2-aryl-N-tosylazetidines with alcohols. iitk.ac.in These reactions proceed with high regioselectivity, affording 1,3-amino ethers in excellent yields. iitk.ac.in The requirement of a stoichiometric amount of the Lewis acid for the completion of the reaction suggests a strong interaction between the catalyst and the azetidine substrate. iitk.ac.in
Furthermore, cooperative Brønsted/Lewis acid catalysis has been developed for the ring-opening of azetidines with organotrifluoroborates. This transition-metal-free approach provides access to β,β- and γ,γ-substituted amines with complete regioselectivity. organic-chemistry.org The catalytic system enables the use of various organotrifluoroborate salts, including those bearing alkenyl, alkynyl, and aryl/heteroaryl groups. organic-chemistry.org
The versatility of azetidine ring-opening is demonstrated by the wide range of nucleophiles that can be employed.
Alcohols: As mentioned, alcohols are effective nucleophiles in Lewis acid-mediated ring-opening reactions of N-activated azetidines, leading to the formation of valuable 1,3-amino ethers. iitk.ac.in
Organotrifluoroborates: These stable and readily available reagents serve as excellent carbon-based nucleophiles in the presence of a cooperative acid catalyst system, allowing for the introduction of various organic fragments. organic-chemistry.org
Aromatic Nucleophiles: In a Friedel-Crafts-type reaction, electron-rich aromatic compounds can act as nucleophiles to open the azetidine ring under Lewis acid promotion. This method provides a direct route to γ-aminoalkylated aromatic compounds. rsc.org
Other Nucleophiles: A broad spectrum of other nucleophiles, including carbanions, phosphorus anions, and sulfur anions, have also been successfully utilized in the ring-opening of activated azetidinium ions. bohrium.comnih.gov
The regioselectivity of these reactions is highly dependent on the substitution pattern of the azetidine ring. For N-alkoxycarbonyl azetidiniums, nucleophilic attack generally occurs at the C4 position when a C2-alkyl group is present. Conversely, if an electron-withdrawing group is at the C2 position, the attack is directed to C2. bohrium.com For N,N-dialkyl azetidiniums lacking a substituent at C4, the nucleophilic attack predominantly occurs at the C4 position. bohrium.com
| Azetidine Derivative | Nucleophile | Catalyst/Conditions | Product Type |
|---|---|---|---|
| 2-Aryl-N-tosylazetidine | Alcohols | Lewis Acid (e.g., Cu(OTf)₂) | 1,3-Amino ether |
| N-Activated Azetidine | Organotrifluoroborates | Cooperative Brønsted/Lewis Acid | β,β- and γ,γ-Substituted Amine |
| N-Activated Azetidine | Aromatic Nucleophiles | Lewis Acid | γ-Aminoalkylated Aromatic Compound |
| N-Alkoxycarbonyl Azetidinium (C2-alkyl) | Various | - | C4-attack product |
| N-Alkoxycarbonyl Azetidinium (C2-EWG) | Various | - | C2-attack product |
The ring-opening of azetidines by nucleophiles predominantly proceeds through an SN2-type mechanism. iitk.ac.inbohrium.com This pathway is supported by stereochemical studies which often show an inversion of configuration at the carbon center undergoing nucleophilic attack.
In the case of Lewis acid-mediated reactions, the acid coordinates to the nitrogen atom, increasing the electrophilicity of the ring carbons and facilitating the backside attack of the nucleophile. iitk.ac.in For the cooperative Brønsted/Lewis acid-catalyzed opening with organotrifluoroborates, mechanistic studies have revealed acid-dependent divergent pathways. The presence of a Brønsted acid leads to stereoretention, while its absence favors stereoinversion. organic-chemistry.org
Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in providing a deeper understanding of the parameters that govern the regioselectivities observed in these reactions. nih.gov These studies help to rationalize the influence of steric and electronic effects on the transition states of the ring-opening process.
Ring Expansion Reactions of Azetidines to Larger N-Heterocycles (e.g., Pyrrolidines, Azepanes)
Beyond simple ring-opening, the strained azetidine ring can be utilized as a precursor for the synthesis of larger, more complex N-heterocycles through ring expansion reactions. These transformations are valuable for accessing important heterocyclic scaffolds such as pyrrolidines and azepanes.
One notable example is the [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes to yield highly substituted methylene azetidines. nih.gov While this is a synthesis of azetidines, it highlights the principle of using strained rings in expansion reactions. The inherent strain in the starting material drives a ring-opening/ring-closing cascade. nih.gov
Intramolecular nucleophilic ring-opening can also lead to the formation of larger rings. The outcome of these reactions is often controlled by the size of the ring being formed in the transition state, with five-, six-, and seven-membered ring formations being favorable processes. magtech.com.cn
Functional Group Transformations and Derivatization on the Azetidine Scaffold
The azetidine ring can also serve as a scaffold for further functionalization without necessarily undergoing ring-opening. These transformations allow for the synthesis of a diverse array of substituted azetidines, which are valuable in medicinal chemistry and materials science.
The nitrogen atom of the azetidine ring can be readily functionalized through N-alkylation or N-acylation reactions. The resulting azetidinium salts exhibit enhanced reactivity towards nucleophiles, as discussed previously. bohrium.comnih.gov
Furthermore, the carbon framework of the azetidine can be modified. For instance, the development of methods for the deprotection and subsequent derivatization of substituted azetidines allows for the introduction of a wide range of functional groups. acs.org This includes nucleophilic aromatic substitution and reductive amination, providing access to complex N-aryl and N-alkyl azetidine derivatives. acs.org
Radical and Photochemical Reactivity of Azetidines
In addition to ionic pathways, azetidines can also participate in radical and photochemical reactions. These methods offer alternative and often complementary strategies for the synthesis and transformation of the azetidine ring.
The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is a direct photochemical approach to constructing the azetidine ring. nih.gov Visible light-mediated versions of this reaction have been developed, providing a more sustainable route to functionalized azetidines. nih.gov
Furthermore, radical cyclizations can be employed to form the azetidine ring. For example, a copper-catalyzed photoinduced anti-Baldwin 4-exo-dig radical cyclization of ynamides has been reported for the synthesis of azetidines. nih.gov This method demonstrates the feasibility of forming the four-membered ring through a radical pathway that was previously considered unfavorable. nih.gov
The photochemical reactivity of the azetidine ring itself has also been explored. For instance, photogenerated azetidinols can undergo subsequent ring-opening reactions, providing a novel strategy for the synthesis of other functionalized molecules like aminodioxolanes. nih.gov This two-step process, involving a photochemical Norrish-Yang cyclization to form the azetidinol (B8437883) followed by its ring-opening, highlights the synthetic utility of combining photochemical and ionic transformations. nih.gov
| Reaction Type | Starting Material | Conditions | Product |
|---|---|---|---|
| Aza Paternò-Büchi Reaction | Imine and Alkene | Visible Light | Azetidine |
| Radical Cyclization | Ynamide | Copper Catalyst, Visible Light | Azetidine |
| Norrish-Yang Cyclization | α-Aminoacetophenone | UV Light | Azetidinol |
| Photochemical Ring Opening | Azetidinol | - | Aminodioxolane |
Stereochemical Control in Azetidine Chemistry
Enantioselective and Diastereoselective Approaches in Azetidine (B1206935) Synthesis
The development of enantioselective and diastereoselective methods for the synthesis of azetidines has been a significant area of research, enabling access to chirally pure compounds with defined stereochemistry. magtech.com.cn These approaches can be broadly categorized into methods that utilize chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions.
One common strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, chiral sulfinamides have been employed to achieve high levels of stereoselectivity in the synthesis of C-2 substituted azetidines. rsc.org Another approach is the use of organocatalysis for the enantioselective α-chlorination of aldehydes, which can then be converted into chiral azetidines. nih.gov This method allows for the preparation of functionalized azetidines with high enantiomeric excess. nih.gov
Catalytic asymmetric synthesis represents a powerful tool for the construction of chiral azetidines. Copper-catalyzed boryl allylation of azetines has been shown to be a highly enantioselective method for the synthesis of 2,3-disubstituted azetidines, creating two new stereogenic centers with high efficiency. nih.gov Similarly, gold-catalyzed intermolecular oxidation of alkynes provides a flexible route to chiral azetidin-3-ones from chiral N-propargylsulfonamides. nih.gov
Diastereoselective approaches often rely on the inherent stereochemistry of the starting material to control the formation of new stereocenters. For example, the reduction of β-lactams (azetidin-2-ones) can proceed with high diastereoselectivity to afford trans-azetidines. rsc.org Furthermore, the [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes yields highly substituted methylene azetidines with excellent regio- and stereoselectivity, efficiently transferring chirality from the substrate to the product. nih.gov The La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines is another effective method for the diastereoselective synthesis of azetidines. frontiersin.org
Table 1: Examples of Enantioselective and Diastereoselective Azetidine Synthesis
| Method | Key Features | Stereochemical Outcome | Ref. |
|---|---|---|---|
| Chiral Sulfinamide Auxiliary | Use of chiral tert-butanesulfinamide | High diastereoselectivity | rsc.org |
| Organocatalytic α-Chlorination | Asymmetric chlorination of aldehydes | High enantiomeric excess | nih.gov |
| Copper-Catalyzed Boryl Allylation | Difunctionalization of azetines | High enantioselectivity | nih.gov |
| Gold-Catalyzed Alkyne Oxidation | Cyclization of chiral N-propargylsulfonamides | Excellent enantiomeric excess | nih.gov |
| [3+1] Ring Expansion | Reaction of methylene aziridines with carbenes | Excellent regio- and stereoselectivity | nih.gov |
| La(OTf)₃-Catalyzed Aminolysis | Intramolecular cyclization of epoxy amines | High diastereoselectivity | frontiersin.org |
Chirality Transfer Phenomena in Azetidine Ring-Forming and Ring-Opening Processes
Chirality transfer, where the stereochemical information from a chiral starting material or catalyst is effectively transmitted to the product, is a key concept in asymmetric synthesis. In the context of azetidine chemistry, this phenomenon is observed in both ring-forming and ring-opening reactions.
In azetidine ring formation, the stereochemistry of the starting material can dictate the stereochemical outcome of the cyclization. A notable example is the [3+1] ring expansion of strained bicyclic methylene aziridines. nih.gov In this process, the unique strain and structure of the methylene aziridine (B145994) promote a ring-opening/ring-closing cascade that efficiently transfers chirality from the substrate to the highly substituted methylene azetidine product. nih.gov Similarly, the synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides relies on the transfer of chirality from the sulfinamide auxiliary to the final azetidine product. nih.gov
Ring-opening reactions of chiral azetidines can also proceed with a high degree of stereochemical control, allowing for the synthesis of other chiral molecules. The enantioselective ring-opening of 3-substituted azetidines promoted by a chiral squaramide hydrogen-bond donor catalyst is a powerful method for accessing a variety of chiral products. acs.org The catalyst effectively recognizes and activates the azetidine, leading to a highly enantioselective ring-opening process. acs.org The stereochemical outcome of these reactions is often dependent on the nature of the nucleophile, the catalyst, and the substituents on the azetidine ring.
The mechanism of chirality transfer in these processes can be complex. In the case of the [3+1] ring expansion, it is proposed to proceed through an ylide-type mechanism where the stereochemistry is controlled by the steric interactions between the rhodium-bound carbene and the bicyclic aziridine. nih.gov In the enantioselective ring-opening of azetidines, the chiral catalyst forms a non-covalent interaction with the substrate, creating a chiral environment that directs the approach of the nucleophile. acs.org
Table 2: Chirality Transfer in Azetidine Chemistry
| Process | Description | Key Factors | Ref. |
|---|---|---|---|
| Ring-Forming | |||
| [3+1] Ring Expansion | Chirality transfer from a strained bicyclic methylene aziridine to a methylene azetidine. | Strain and structure of the starting material, steric interactions. | nih.gov |
| Chiral Auxiliary-Mediated Cyclization | Use of a chiral auxiliary to direct the stereochemistry of ring closure. | Nature of the chiral auxiliary and its interaction with the substrate. | nih.gov |
| Ring-Opening | |||
| Catalytic Enantioselective Ring-Opening | A chiral catalyst promotes the enantioselective opening of the azetidine ring. | Chiral catalyst, nucleophile, and substrate substituents. | acs.org |
Strategies for Stereochemical Control in Bromophenyl Azetidine Synthesis
The synthesis of specifically substituted azetidines, such as those bearing a bromophenyl group, requires tailored strategies to control the stereochemistry. The electronic and steric properties of the bromophenyl substituent can influence the reactivity and selectivity of the synthetic transformations.
One direct approach involves the diastereoselective synthesis of a polysubstituted azetidine core that already contains the bromophenyl group. For instance, a robust process has been developed for the synthesis of trisubstituted azetidines, including a (2S,3R,4R)-1-allyl-3-(4-bromophenyl)-4-carbonitrile-2-((trityloxy)methyl)azetidine derivative. nih.gov This synthesis starts from an N-allyl amino diol and proceeds through a multi-step sequence involving N-alkylation, protection, and cyclization, where the stereochemistry is controlled throughout the process. nih.gov
Another strategy involves the introduction of the bromophenyl group onto a pre-formed azetidine scaffold in a stereoselective manner. This can be achieved through cross-coupling reactions. For example, methods utilizing nickel, iron, or cobalt catalysts have been developed for the arylation of azetidines. uni-muenchen.de Palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, can also be employed for the N-arylation of azetidines. uni-muenchen.de The stereochemical integrity of the azetidine core must be maintained during these functionalization steps.
Furthermore, the stereoselective synthesis of 3-aryl azetidines can be achieved through the addition of Grignard reagents to azetidinones or through strain-release arylations of azabicyclobutanes. uni-muenchen.de The choice of method depends on the desired substitution pattern and the availability of starting materials. For the synthesis of a 3-(3-bromophenyl)azetidine (B3089969), a Grignard reagent derived from 3-bromoiodobenzene could potentially be added to a suitable azetidinone precursor, with the subsequent stereochemistry being controlled by the reaction conditions and any chiral auxiliaries present.
The development of these strategies is crucial for accessing specific stereoisomers of bromophenyl-substituted azetidines, which are valuable building blocks in medicinal chemistry. The ability to control the stereochemistry at the C3 position, as well as other potential stereocenters on the azetidine ring, allows for the systematic exploration of the chemical space and the optimization of biological activity.
Table 3: Summary of Strategies for Stereochemical Control in Bromophenyl Azetidine Synthesis
| Strategy | Description | Example/Potential Application | Ref. |
|---|---|---|---|
| Diastereoselective Synthesis of a Substituted Core | Multi-step synthesis from a chiral starting material incorporating the bromophenyl group. | Synthesis of (2S,3R,4R)-1-allyl-3-(4-bromophenyl)-4-carbonitrile-2-((trityloxy)methyl)azetidine. | nih.gov |
| Stereoselective Arylation | Introduction of the bromophenyl group onto a pre-existing chiral azetidine scaffold. | Nickel-catalyzed cross-coupling or strain-release arylation with a bromophenyl Grignard reagent. | uni-muenchen.de |
| Nucleophilic Addition to Azetidinones | Addition of a bromophenyl organometallic reagent to an azetidinone precursor. | Reaction of 3-bromophenylmagnesium bromide with a chiral N-protected 3-azetidinone. | uni-muenchen.de |
Computational and Theoretical Investigations of Azetidine Systems
Quantum Chemical Methods Applied to Azetidine (B1206935) Structures and Reactivity (e.g., DFT Studies)
Quantum chemical methods are fundamental to understanding the intrinsic properties of azetidine systems. Density Functional Theory (DFT) is a widely used approach due to its balance of computational cost and accuracy, making it suitable for studying the electronic structure and reactivity of molecules. researchgate.netmdpi.comresearcher.lifenih.gov These methods are applied to elucidate molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.
DFT calculations can accurately model the strained four-membered ring of azetidine, providing data on bond lengths, bond angles, and ring-puckering coordinates. For substituted azetidines like 3-(3-Bromophenyl)azetidine (B3089969), these calculations can determine the preferred conformation of the bromophenyl group relative to the azetidine ring. The insights gained from these computational studies are essential for understanding the structure-property relationships within this class of molecules. researchgate.net
Recent studies have demonstrated the power of integrating DFT with wave-function methods to achieve high accuracy in predicting the structures and spectroscopic constants of complex molecules. nih.gov Such approaches can be invaluable for characterizing the multiple conformers that may exist for substituted azetidines.
Table 1: Illustrative DFT-Calculated Properties for a Substituted Azetidine System
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.1 D | Influences intermolecular interactions and solubility. |
| Ring Puckering Angle | 25° | Defines the conformation and strain of the azetidine ring. |
Note: These are representative values and would be specific to the exact molecule and computational method used.
Elucidation of Reaction Mechanisms through Computational Modeling of Azetidine Transformations
Computational modeling is instrumental in mapping the reaction pathways of azetidine transformations. By calculating the energies of reactants, transition states, and products, researchers can construct detailed potential energy surfaces for various reactions. gatech.edu This allows for the elucidation of reaction mechanisms at a level of detail often inaccessible through experimental means alone. nih.govnih.gov
For instance, computational studies have been used to understand the mechanisms of cycloaddition reactions to form azetidines, such as the aza Paternò–Büchi reaction. rsc.org These models can explain the stereoselectivity and regioselectivity observed in such syntheses. Similarly, the mechanisms of ring-opening reactions, which are characteristic of strained rings like azetidines, can be thoroughly investigated. rsc.orgrsc.org
Mechanistic studies on the functionalization of the azetidine ring, such as N-alkylation or reactions at the C3 position, can be modeled to predict the most favorable reaction conditions and to understand the role of catalysts or reagents. For 3-(3-Bromophenyl)azetidine hydrochloride, computational models could explore reactions involving the bromine substituent on the phenyl ring, such as cross-coupling reactions, providing insights into potential synthetic modifications.
Computational Prediction of Azetidine Reactivity and Selectivity
The ability to predict the reactivity and selectivity of chemical reactions is a major goal of computational chemistry. For azetidines, computational models can prescreen potential reactants and predict the outcomes of reactions, saving significant time and resources in the laboratory. sciencedaily.commit.edu
Researchers at MIT and the University of Michigan developed computational models to predict which alkene-oxime pairs would successfully react to form azetidines via a photocatalyzed reaction. sciencedaily.commit.edu By calculating frontier orbital energies and other molecular properties, their model could forecast reaction yields and identify promising substrates. sciencedaily.commit.edu This predictive power allows for a more rational, design-based approach to synthesis rather than relying on trial-and-error. sciencedaily.commit.edu
For a molecule like this compound, computational methods can predict its reactivity towards various reagents. For example, electrostatic potential maps can indicate the most likely sites for nucleophilic or electrophilic attack. Calculations can also help understand the stereoselectivity of reactions, such as the lithiation of azetidine-borane complexes, where computational support was crucial in explaining experimental observations. nih.gov
Theoretical Analysis of Electronic Structure and Energetics of Bromophenyl Azetidines
A theoretical analysis of the electronic structure provides a deep understanding of the chemical nature of bromophenyl azetidines. Methods like DFT can be used to calculate and visualize key electronic properties. researchgate.neticrc.ac.ir The distribution of electron density, for example, reveals the polarity of bonds and the partial charges on atoms, which in turn govern intermolecular interactions.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's electronic behavior. icrc.ac.ir In a molecule like 3-(3-Bromophenyl)azetidine, the HOMO is likely to be located on the electron-rich bromophenyl ring, while the LUMO may be associated with the azetidine ring or the C-Br bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. icrc.ac.ir
Table 2: Illustrative Electronic Properties of a Bromophenyl-Substituted Heterocycle
| Parameter | Description | Predicted Location/Value |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Primarily on the bromophenyl ring |
| LUMO | Lowest Unoccupied Molecular Orbital | Distributed across the C-Br bond and azetidine ring |
| Molecular Electrostatic Potential (MEP) | Indicates regions of positive and negative charge | Negative potential around the nitrogen and bromine atoms |
Note: These predictions are based on general principles of electronic structure.
In silico Design of Novel Azetidine Derivatives for Chemical Research
In silico design involves using computational methods to conceptualize and evaluate new molecules before their synthesis. researchgate.netpeerscientist.comresearchgate.netnih.gov This approach is becoming increasingly important in materials science and medicinal chemistry for designing molecules with specific desired properties. For azetidine-based compounds, in silico design can be used to explore vast chemical spaces and identify promising candidates for various applications. nih.gov
Starting with a core scaffold like 3-(3-Bromophenyl)azetidine, computational tools can be used to systematically introduce different functional groups and predict how these modifications would affect the molecule's properties. For example, researchers could design a library of derivatives and computationally screen them for properties relevant to drug discovery, such as their predicted binding affinity to a biological target or their ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.netresearchgate.netnih.gov This computational pre-screening helps prioritize synthetic efforts on the most promising compounds. researchgate.netnih.gov
The design process often involves techniques like molecular docking to predict how a molecule might bind to a protein's active site. researchgate.netresearchgate.net By optimizing these interactions computationally, novel azetidine derivatives can be designed with enhanced potency and selectivity for a specific biological target. researchgate.net
Advanced Applications of Azetidine Scaffolds in Chemical Research
Azetidines as Versatile Synthetic Building Blocks for Complex Molecular Architectures
The azetidine (B1206935) ring is a prized building block in modern organic synthesis, providing access to complex molecular frameworks that are often challenging to construct using other methods. sciencedaily.com Its utility stems from the ring strain, which can be harnessed for selective ring-opening or expansion reactions, and the defined stereochemical presentation of its substituents. rsc.orgrsc.org Azetidines serve as precursors to a wide array of nitrogen-containing compounds and are integral to the synthesis of bioactive molecules and natural products. nsf.govnih.gov
The structure of 3-(3-Bromophenyl)azetidine (B3089969) hydrochloride is particularly well-suited for creating complex architectures. The azetidine core provides a rigid, three-dimensional scaffold, while the bromophenyl group serves as a key functional handle for elaboration. This moiety is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.
Key Synthetic Transformations:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures, a common motif in pharmaceuticals.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, which can be further functionalized.
Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.
Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.
These transformations allow chemists to append a wide range of molecular fragments to the azetidine core, enabling the construction of diverse chemical libraries for drug discovery and materials science. researchgate.net The synthesis of azetidines themselves has seen significant advances, including methods like intramolecular C–H amination, cycloadditions, and ring expansions of aziridines, making these valuable building blocks more accessible. rsc.orgnsf.govmagtech.com.cn
| Reaction Type | Coupling Partner | Resulting Structure | Application Area |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | 3-(Biphenyl/Aryl-heteroaryl)azetidine | Medicinal Chemistry (e.g., kinase inhibitors) |
| Sonogashira Coupling | Terminal Alkyne | 3-(Alkynylphenyl)azetidine | Chemical Probes, Materials Science |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | 3-(Aminophenyl)azetidine | Bioactive Molecule Synthesis |
| Heck Coupling | Alkene | 3-(Styrenyl)azetidine | Polymer Chemistry, Functional Materials |
Azetidines as Ligands and Chiral Auxiliaries in Asymmetric Catalysis
The defined geometry and conformational rigidity of the azetidine ring make it an excellent scaffold for the design of ligands in asymmetric catalysis. rsc.org When coordinated to a metal center, the azetidine framework can create a well-defined chiral environment, enabling high levels of stereocontrol in chemical reactions. Azetidine-based ligands have been successfully employed in a range of catalytic processes, including reductions, cycloadditions, and C-C bond-forming reactions. rsc.orgresearchmap.jp
Azetidine derivatives can form stable complexes with various transition metals, such as palladium, platinum, and copper. researchmap.jpnih.gov The nitrogen atom of the ring serves as a primary coordination site. By introducing additional donor atoms, multidentate ligands can be created that bind more strongly to the metal and provide more control over the catalytic pocket. For example, azetidine-derived binuclear zinc catalysts have shown high efficiency in asymmetric Michael additions, where the rigidity of the scaffold is credited with enhancing enantioselectivity. rsc.org Similarly, new vicinal diamine ligands based on azetidine cores have been developed for Suzuki-Miyaura coupling reactions, demonstrating high catalytic activity. mdpi.com
While 3-(3-Bromophenyl)azetidine hydrochloride is not inherently chiral, it can be resolved into its enantiomers or used as a precursor to synthesize chiral ligands. The phenyl group can be functionalized to introduce additional coordinating groups, creating novel bidentate or tridentate ligands for asymmetric catalysis.
Azetidine Moieties in the Design of Conformationally Constrained Bioisosteres
In medicinal chemistry, bioisosteric replacement is a powerful strategy used to modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. acs.org This involves replacing a functional group with another that has similar physical and chemical properties. Azetidines have emerged as valuable "three-dimensional" bioisosteres for planar aromatic rings or more flexible saturated heterocycles like piperidine (B6355638) or morpholine (B109124). researchgate.nettcichemicals.com
The key advantages of using an azetidine ring as a bioisostere include:
Conformational Rigidity: The strained four-membered ring restricts the number of accessible conformations, which can lock a molecule into its bioactive shape, minimizing the entropic penalty upon binding to a biological target. researchgate.netbaranlab.org
Improved Physicochemical Properties: Replacing a flat aromatic ring with a non-planar azetidine scaffold can disrupt crystal packing and improve aqueous solubility. It also increases the fraction of sp³-hybridized carbons, a property often associated with higher clinical success rates.
Novel Chemical Space: Azetidines provide novel vectors for exiting a core structure, allowing chemists to explore new binding interactions with a target protein. nih.govacs.org
The 3-phenylazetidine (B587272) core is a classic example of a conformationally constrained bioisostere. It can replace a phenyl ring while maintaining a key aryl interaction and introducing a rigid scaffold with a nitrogen atom that can act as a hydrogen bond acceptor or a point of attachment. This strategy has been successfully used to develop potent inhibitors for various biological targets, including STAT3. nih.govacs.org
| Original Moiety | Azetidine-Based Bioisostere | Key Advantages |
|---|---|---|
| Benzene Ring | 3-Phenylazetidine | Increases 3D character, improves solubility, provides novel exit vectors. |
| Morpholine/Piperazine (B1678402) | 2,6-Diazaspiro[3.3]heptane | Introduces rigidity, reduces lipophilicity. tcichemicals.com |
| Ketone | Azetidin-3-one | Modulates polarity and metabolic stability. researchgate.net |
Azetidine-Based Peptidomimetics and Unnatural Amino Acids in Biochemical Research
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and receptor selectivity. nih.gov A common strategy in peptidomimetic design is to introduce conformational constraints to stabilize a desired secondary structure, such as a beta- or gamma-turn.
Azetidine-2-carboxylic acid (Aze), a four-membered ring analogue of proline, is a powerful tool for this purpose. nih.gov The incorporation of an Aze residue into a peptide chain has been shown to strongly induce the formation of gamma-turns, a type of reverse turn stabilized by an intramolecular hydrogen bond. nih.gov This is in contrast to the five-membered proline ring, which tends to favor the formation of beta-turns. This differential turn-inducing ability allows researchers to precisely control peptide conformation and probe the structural requirements for biological activity. nih.govacs.orgchemrxiv.org
The scaffold of 3-(3-Bromophenyl)azetidine can serve as a precursor for novel unnatural amino acids. nih.gov For example, carboxylation at a different position on the ring could yield a new azetidine amino acid with a bromophenyl side chain. This side chain could then be used as a chemical handle for further modifications via cross-coupling, allowing for the introduction of fluorescent probes, biotin (B1667282) tags, or other functionalities for use in biochemical research. acs.orgthieme-connect.de
Theoretical Explorations of Azetidine Derivatives for Specialized Academic Applications
The unique electronic and structural properties of the azetidine ring have made it a subject of theoretical and computational studies for highly specialized applications, ranging from materials science to biochemistry.
High-Energy-Density Compounds (HEDCs): The significant ring strain energy of the azetidine ring can be released upon decomposition, making it an attractive scaffold for the design of HEDCs. semanticscholar.orgnih.gov Theoretical studies have explored the properties of azetidine derivatives substituted with energetic groups, such as nitroimine (-N-NO₂) groups. icm.edu.plresearchgate.net Calculations of properties like heats of formation (HOFs), bond dissociation energies (BDEs), detonation velocities (D), and detonation pressures (P) suggest that certain poly-substituted azetidines could have better detonation performance than established explosives like RDX. icm.edu.plrsc.org The strained ring contributes to a high positive heat of formation, a key characteristic of energetic materials.
| Compound | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
|---|---|---|---|
| RDX (Reference) | 62.8 | 8.75 | 34.0 |
| Nitroimine Azetidine Derivative E | 668.2 | 9.03 | 38.1 |
| Nitroimine Azetidine Derivative F | 837.2 | 9.14 | 39.1 |
| *Data from theoretical calculations on hypothetical nitroimine-substituted azetidines. icm.edu.pl |
DNA Repair Models: In biochemistry, photocycloreversion is a key step in the enzymatic repair of DNA damage caused by UV light, such as the formation of (6-4) photoproducts. nih.gov Theoretical models suggest that the repair mechanism mediated by photolyase enzymes proceeds through a four-membered heterocyclic intermediate, which can be an oxetane (B1205548) or an azetidine ring. mdpi.comresearchgate.net Computational studies have explored the energetics of this process, focusing on how electron transfer to the azetidine intermediate facilitates the cleavage of C-C and C-N bonds, ultimately leading to the restoration of the original DNA bases. These models use simplified azetidine derivatives to understand the fundamental principles of the electron-transfer-induced ring-opening that is central to the repair process. mdpi.com
Q & A
Q. What are the primary challenges in synthesizing 3-(3-Bromophenyl)azetidine hydrochloride, and how can researchers address them?
Synthesis of this compound often involves advanced organic techniques such as azetidine ring formation and bromophenyl group coupling. Proprietary routes (e.g., multi-step reactions under inert atmospheres) are common, requiring optimization of reaction conditions (temperature, catalysts) to improve yield and purity. Researchers should prioritize orthogonal purification methods (e.g., column chromatography, recrystallization) to isolate the hydrochloride salt .
Q. What safety protocols are critical when handling this compound?
Due to its potential toxicity, researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods. Hazard assessments should address risks of skin contact (H313), inhalation (H333), and ingestion (H303). Waste must be segregated and disposed via certified biological waste systems to prevent environmental contamination .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm azetidine ring and bromophenyl substituents.
- Mass spectrometry (HRMS) for molecular ion verification.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities. Cross-reference data with PubChem or peer-reviewed literature for validation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound synthesis?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. Tools like ICReDD’s reaction path search algorithms integrate computational predictions with experimental validation, narrowing optimal conditions (solvent, temperature) and improving yield . For example, simulating bromophenyl coupling energy barriers can guide catalyst selection.
Q. What experimental design strategies are effective for studying this compound’s biological activity?
Employ factorial design to evaluate variables (e.g., concentration, exposure time) on biological endpoints. For PRMT6 inhibition studies (IC₅₀ = 10 nM), a 2³ factorial design could test dose-response relationships, synergies with adjuvants, and cell-line specificity. Statistical tools (ANOVA, regression) quantify interactions between variables .
Q. How should researchers resolve contradictions in biological data (e.g., varying IC₅₀ values across studies)?
Potential causes include assay variability (e.g., cell permeability differences) or impurities in compound batches. Mitigation strategies:
Q. What methodologies enable the study of this compound’s stability under varying environmental conditions?
Use accelerated stability testing (ICH guidelines):
- Thermal stress : Store at 40°C/75% RH for 6 months, monitoring degradation via LC-MS.
- Photolytic stress : Expose to UV-Vis light (ICH Q1B) to identify light-sensitive moieties (e.g., azetidine ring oxidation).
- pH stability : Test solubility and degradation kinetics in buffers (pH 1–12) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
